molecular formula C8H11NO B14243251 1-Azabicyclo[5.2.0]non-4-en-9-one CAS No. 241813-08-1

1-Azabicyclo[5.2.0]non-4-en-9-one

Cat. No.: B14243251
CAS No.: 241813-08-1
M. Wt: 137.18 g/mol
InChI Key: FVLSPECQDJCCIR-UHFFFAOYSA-N
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Description

1-Azabicyclo[520]non-4-en-9-one is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azabicyclo[5.2.0]non-4-en-9-one can be achieved through various synthetic routes. One common method involves the reaction of bicyclic cyclopropanols with vinyl azides in the presence of a catalyst such as manganese(III) acetylacetonate (Mn(acac)3). This reaction follows a radical pathway, leading to the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for 1-Azabicyclo[520]non-4-en-9-one are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo[5.2.0]non-4-en-9-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at various positions within the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

1-Azabicyclo[5.2.0]non-4-en-9-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[5.2.0]non-4-en-9-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.3.1]non-2-en-1-ol: Another bicyclic compound with a nitrogen atom, known for its biological activities.

    Bicyclo[3.3.1]nonane derivatives:

Uniqueness

1-Azabicyclo[520]non-4-en-9-one is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties

Properties

CAS No.

241813-08-1

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-azabicyclo[5.2.0]non-4-en-9-one

InChI

InChI=1S/C8H11NO/c10-8-6-7-4-2-1-3-5-9(7)8/h1-2,7H,3-6H2

InChI Key

FVLSPECQDJCCIR-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CC=C1)CC2=O

Origin of Product

United States

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